molecular formula C13H11BrF3N3O3S B11078851 2-Acetylamino-2-(6-bromo-benzothiazol-2-ylamino)-3,3,3-trifluoro-propionic acid methyl ester

2-Acetylamino-2-(6-bromo-benzothiazol-2-ylamino)-3,3,3-trifluoro-propionic acid methyl ester

Cat. No.: B11078851
M. Wt: 426.21 g/mol
InChI Key: PKHMOWAMNDDRME-UHFFFAOYSA-N
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Description

Methyl 2-(acetylamino)-2-[(6-bromo-1,3-benzothiazol-2-yl)amino]-3,3,3-trifluoropropanoate is a synthetic organic compound that features a trifluoromethyl group, a brominated benzothiazole moiety, and an acetylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(acetylamino)-2-[(6-bromo-1,3-benzothiazol-2-yl)amino]-3,3,3-trifluoropropanoate typically involves multiple steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable brominated carboxylic acid derivative.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents.

    Acetylation: The acetylamino group is introduced by acetylation of the amine group using acetic anhydride or acetyl chloride.

    Esterification: The final step involves esterification to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiazole moiety.

    Reduction: Reduction reactions could target the bromine atom or the carbonyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce dehalogenated or reduced carbonyl compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand or catalyst in various organic reactions.

    Materials Science:

Biology

    Biological Probes: Used as a probe to study biological processes due to its unique chemical structure.

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

Medicine

    Therapeutic Agents: Investigated for its potential therapeutic effects in treating various diseases.

Industry

    Chemical Industry: Used as an intermediate in the synthesis of other complex molecules.

    Pharmaceutical Industry:

Mechanism of Action

The mechanism of action of Methyl 2-(acetylamino)-2-[(6-bromo-1,3-benzothiazol-2-yl)amino]-3,3,3-trifluoropropanoate would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group could enhance the compound’s metabolic stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(acetylamino)-2-[(6-chloro-1,3-benzothiazol-2-yl)amino]-3,3,3-trifluoropropanoate
  • Methyl 2-(acetylamino)-2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-3,3,3-trifluoropropanoate

Uniqueness

Methyl 2-(acetylamino)-2-[(6-bromo-1,3-benzothiazol-2-yl)amino]-3,3,3-trifluoropropanoate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The trifluoromethyl group also imparts unique properties such as increased lipophilicity and metabolic stability.

Properties

Molecular Formula

C13H11BrF3N3O3S

Molecular Weight

426.21 g/mol

IUPAC Name

methyl 2-acetamido-2-[(6-bromo-1,3-benzothiazol-2-yl)amino]-3,3,3-trifluoropropanoate

InChI

InChI=1S/C13H11BrF3N3O3S/c1-6(21)19-12(10(22)23-2,13(15,16)17)20-11-18-8-4-3-7(14)5-9(8)24-11/h3-5H,1-2H3,(H,18,20)(H,19,21)

InChI Key

PKHMOWAMNDDRME-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C(=O)OC)(C(F)(F)F)NC1=NC2=C(S1)C=C(C=C2)Br

Origin of Product

United States

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